6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a naphthyl-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the piperidine derivative: The piperidine ring is synthesized through cyclization reactions, often starting from simple amines and aldehydes or ketones.
Attachment of the naphthyl group: The naphthyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Formation of the triazine ring: The triazine ring is formed through cyclization reactions involving cyanuric chloride and appropriate amines.
Coupling reactions: The final step involves coupling the naphthyl-piperidine moiety with the triazine ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives, as well as various substituted triazine compounds with different functional groups.
Scientific Research Applications
6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-1-amine and naphthalene-2-amine share structural similarities and exhibit similar biological activities.
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine are structurally related and have comparable chemical properties.
Triazine derivatives: Compounds like melamine and cyanuric acid share the triazine ring structure and exhibit similar reactivity.
Uniqueness
6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a naphthyl-piperidine moiety with a triazine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
6-[(4-naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c20-18-22-17(23-19(21)24-18)12-25-10-8-14(9-11-25)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14H,8-12H2,(H4,20,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLMLNMTZWTYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC3=CC=CC=C32)CC4=NC(=NC(=N4)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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